Bicyclo[3.2.0]heptan-2-one

Catalog No.
S12781249
CAS No.
29268-42-6
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.2.0]heptan-2-one

CAS Number

29268-42-6

Product Name

Bicyclo[3.2.0]heptan-2-one

IUPAC Name

bicyclo[3.2.0]heptan-2-one

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c8-7-4-2-5-1-3-6(5)7/h5-6H,1-4H2

InChI Key

LNJNDNOHSVRMLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CCC2=O

Bicyclo[3.2.0]heptan-2-one is a bicyclic compound characterized by a unique structure that consists of a cyclobutanone fused to a cyclopentane ring. Its molecular formula is C7H10OC_7H_{10}O, and it has a notable non-planar conformation, which contributes to its distinct chiroptical properties. The compound exhibits significant optical activity, which can be attributed to the spatial arrangement of its atoms and the presence of the ketone functional group .

Typical of ketones. Some key reactions include:

  • Baeyer-Villiger Oxidation: This reaction introduces an oxygen atom into the ring structure, resulting in the formation of lactones, which are cyclic esters.
  • Diels-Alder Reaction: In this reaction, bicyclo[3.2.0]heptan-2-one acts as a dienophile, undergoing a concerted [4+2] cycloaddition with suitable dienes to form more complex polycyclic compounds.
  • Bromination: The compound can react with bromine, leading to the formation of bromonium ions that can be attacked by nucleophiles at specific carbon centers .

Several synthetic routes have been developed for the preparation of bicyclo[3.2.0]heptan-2-one:

  • Photoisomerization: A common method involves the photoisomerization of (±)-1-acetylaminobicyclo[3.2.0]hepta-3,6-dien-2-one using ultraviolet light, yielding the desired (1S,5S)-enantiomer along with other isomers that require purification.
  • Functionalization of Precursor Compounds: Various functionalized derivatives can be synthesized through intermolecular photocycloaddition reactions or other stereocontrolled methods, allowing for the introduction of diverse functional groups into the bicyclic framework .

Bicyclo[3.2.0]heptan-2-one serves as an important synthon in organic chemistry, particularly in the synthesis of complex polycyclic structures through reactions like Diels-Alder and Baeyer-Villiger oxidation. Its unique structure makes it a valuable intermediate for developing new materials and pharmaceuticals.

Interaction studies involving bicyclo[3.2.0]heptan-2-one primarily focus on its reactivity with various reagents and its role in organic transformations. For instance, studies have shown that its reactivity patterns can be influenced by substituents on adjacent rings or functional groups, which can affect regioselectivity and stereochemistry during

Bicyclo[3.2.0]heptan-2-one shares structural similarities with several other bicyclic compounds, including:

Compound NameStructure TypeNotable Features
Bicyclo[3.3.0]octan-3-oneBicyclic ketoneContains an additional carbon atom; different ring size influences reactivity
Bicyclo[4.2.0]octan-5-oneBicyclic ketoneLarger ring size; different conformational properties
Bicyclo[3.1.0]hexan-6-oneBicyclic ketoneSmaller framework; distinct reactivity patterns

The uniqueness of bicyclo[3.2.0]heptan-2-one lies in its specific ring fusion and stereochemistry, which contribute to its distinct chemical behavior and potential applications in synthetic organic chemistry compared to other similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

110.073164938 g/mol

Monoisotopic Mass

110.073164938 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-09

Explore Compound Types